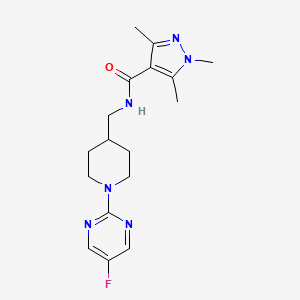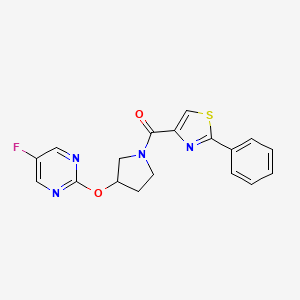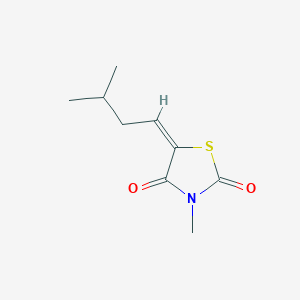![molecular formula C17H25N5O3S B2923169 4-[(Dimethylsulfamoylamino)methyl]-1-oxo-2-(2-pyrrolidin-1-ylethyl)phthalazine CAS No. 1448071-38-2](/img/structure/B2923169.png)
4-[(Dimethylsulfamoylamino)methyl]-1-oxo-2-(2-pyrrolidin-1-ylethyl)phthalazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, the conditions under which the reaction was carried out, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes identifying the products of the reaction and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. It may also include studying its spectroscopic properties.Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis and Biological Activities
Research into pyrazolopyridines, structurally related to the chemical , has demonstrated innovative synthesis methods and potential biological applications. Microwave-assisted synthesis has been employed to create new derivatives, which were tested for their antioxidant, antitumor, and antimicrobial activities. This approach highlights the compound's versatility and potential in developing therapeutic agents (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Antimicrobial Activity of Derivatives
Further research into 1,2,4-triazole and 1,3,4-thiadiazole derivatives of phthalazinone compounds revealed significant antimicrobial properties. These studies are crucial for developing new antimicrobial agents, offering a promising avenue for addressing drug-resistant bacterial and fungal infections (Önkol, Doğruer, Uzun, Adak, Özkan, & Şahin, 2008).
Material Science and Polymer Research
In material science, research has focused on the synthesis of polymers and molecular solids incorporating phthalazinone units. These studies have produced novel polymers with high glass transition temperatures and excellent thermal stability, suitable for high-temperature applications, including fuel cells and advanced engineering materials (Li, Liu, Zhang, Yu, & Jian, 2012).
Synthesis of Complex Heterocycles
The synthesis and reaction studies of heterocyclic compounds related to "4-[(Dimethylsulfamoylamino)methyl]-1-oxo-2-(2-pyrrolidin-1-ylethyl)phthalazine" have led to the creation of new nitrogen-bridged heterocycles. These compounds have potential applications in pharmaceuticals and agrochemicals, demonstrating the chemical's role in expanding the diversity of biologically active molecules (Kakehi, Ito, Mitani, & Kanaoka, 1994).
Antiviral and Anti-inflammatory Applications
Exploratory research into the cyclization products of related compounds has uncovered moderate virucidal activity, contributing to the development of new antiviral therapies. Additionally, synthesized heterocyclic systems fused to a thiophene moiety using citrazinic acid as synthon have shown promising anti-inflammatory activities, comparable to established medications (Modzelewska-Banachiewicz & Kamińska, 2001; Amr, Sabry, & Abdulla, 2007).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[(dimethylsulfamoylamino)methyl]-1-oxo-2-(2-pyrrolidin-1-ylethyl)phthalazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O3S/c1-20(2)26(24,25)18-13-16-14-7-3-4-8-15(14)17(23)22(19-16)12-11-21-9-5-6-10-21/h3-4,7-8,18H,5-6,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWNLKDBUSXYSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC1=NN(C(=O)C2=CC=CC=C21)CCN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2923086.png)
![Methyl 2-[(2-nitrothiophen-3-yl)amino]acetate](/img/structure/B2923088.png)




![2-Ethoxy-6-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2923100.png)


![3-(3,4-dimethylphenyl)-5-(3-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2923104.png)
![3-chloro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2923106.png)


![2-((2-(benzyl(methyl)amino)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2923109.png)